5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine: is a chemical compound that features a trimethoxyphenyl group attached to a triazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions to form the intermediate compound.
Cyclization Reaction: The intermediate is then subjected to cyclization with appropriate reagents to form the triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the triazole or aromatic ring.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has shown potential as an inhibitor of enzymes like tubulin and heat shock protein 90 (Hsp90), making it a candidate for anti-cancer research.
Medicine:
Drug Development: The compound’s ability to inhibit key biological targets makes it a promising candidate for developing new therapeutic agents, particularly in oncology.
Industry:
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as tubulin and Hsp90. By binding to these proteins, the compound disrupts their normal function, leading to the inhibition of cell division and induction of apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar mechanism of action.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness: 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine stands out due to its unique combination of the trimethoxyphenyl group and the triazole ring, which imparts distinct pharmacological properties. Its ability to inhibit multiple biological targets and its potential for diverse applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-16-7-4-6(10-13-11(12)15-14-10)5-8(17-2)9(7)18-3/h4-5H,1-3H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZVFFYCMPUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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